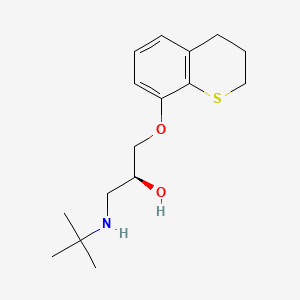
(2S)-1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Tertatolol: is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular diseases such as hypertension and arrhythmias. The compound is characterized by its ability to block the action of endogenous catecholamines, particularly norepinephrine and epinephrine, on beta-adrenergic receptors, which are part of the sympathetic nervous system.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-tertatolol typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by the introduction of functional groups necessary for beta-adrenergic receptor antagonism. The reaction conditions often involve the use of strong bases, acids, and various solvents to facilitate the desired transformations.
Industrial Production Methods: In an industrial setting, the production of (-)-tertatolol is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves rigorous control of reaction parameters such as temperature, pressure, and pH. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: (-)-Tertatolol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups, potentially altering the pharmacological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of catalysts like palladium on carbon and solvents such as dichloromethane or ethanol.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of (-)-tertatolol, which may have different pharmacological properties.
科学研究应用
Chemistry: In chemistry, (-)-tertatolol is used as a model compound to study the mechanisms of beta-adrenergic receptor antagonism and to develop new beta-blockers with improved efficacy and safety profiles.
Biology: Biologically, (-)-tertatolol is used in research to understand the physiological and pathological roles of beta-adrenergic receptors in various tissues and organs.
Medicine: Medically, (-)-tertatolol is investigated for its potential therapeutic effects in conditions beyond cardiovascular diseases, such as anxiety disorders and certain types of tremors.
Industry: In the pharmaceutical industry, (-)-tertatolol serves as a reference compound for the development and quality control of beta-blocker medications.
作用机制
Mechanism: (-)-Tertatolol exerts its effects by competitively inhibiting the binding of endogenous catecholamines to beta-adrenergic receptors. This inhibition prevents the activation of the receptors, thereby reducing the physiological responses mediated by the sympathetic nervous system, such as increased heart rate and blood pressure.
Molecular Targets and Pathways: The primary molecular targets of (-)-tertatolol are the beta-1 and beta-2 adrenergic receptors. By blocking these receptors, (-)-tertatolol modulates various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to decreased cardiac output and vasodilation.
相似化合物的比较
Propranolol: Another non-selective beta-blocker used for similar indications.
Atenolol: A selective beta-1 blocker with fewer side effects on the respiratory system.
Metoprolol: A selective beta-1 blocker commonly used in the treatment of hypertension and heart failure.
Uniqueness: (-)-Tertatolol is unique in its pharmacokinetic profile, which includes a longer half-life and higher bioavailability compared to some other beta-blockers. This allows for less frequent dosing and potentially better patient compliance.
属性
分子式 |
C16H25NO2S |
|---|---|
分子量 |
295.4 g/mol |
IUPAC 名称 |
(2S)-1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol |
InChI |
InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3/t13-/m0/s1 |
InChI 键 |
HTWFXPCUFWKXOP-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC2=C1SCCC2)O |
规范 SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Cyclopentyl-N,N-dimethyl-2-((5-(4-nitrosopiperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13839540.png)
![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-carboxy-4-[(3R,5R)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13839549.png)
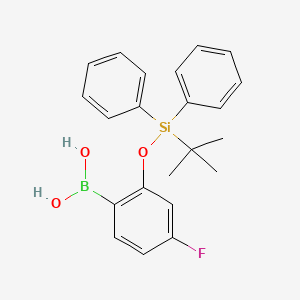
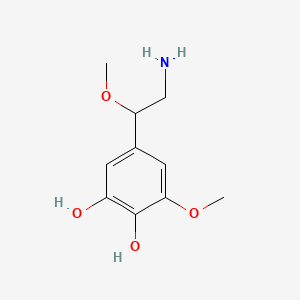
![4-Hydroxy-3-[4-hydroxy-3-(trideuteriomethoxy)phenoxy]-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-1,3,3a,6a-tetrahydrocyclopenta[c]furan-6-one](/img/structure/B13839581.png)
![[6-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B13839587.png)

![methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate](/img/structure/B13839597.png)

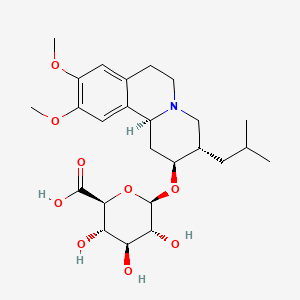
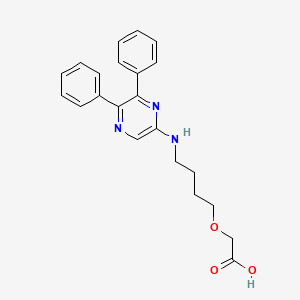
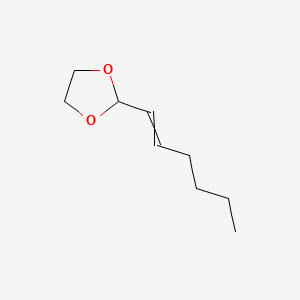
![[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one](/img/structure/B13839616.png)

